N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure combining an oxadiazole ring and an isoxazole ring, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole and isoxazole intermediates. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The isoxazole ring can be synthesized through the reaction of β-keto esters with hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
- N-(5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-methylisoxazole-5-carboxamide
- N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylthiazole-5-carboxamide
Uniqueness
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is unique due to the combination of the oxadiazole and isoxazole rings, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-8-6-11(22-18-8)12(19)15-14-17-16-13(21-14)9-4-3-5-10(7-9)20-2/h3-7H,1-2H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTPTYRHPIRKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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